molecular formula C13H13NO3 B12538210 Prop-2-en-1-yl 3-benzamidoprop-2-enoate CAS No. 652975-99-0

Prop-2-en-1-yl 3-benzamidoprop-2-enoate

Cat. No.: B12538210
CAS No.: 652975-99-0
M. Wt: 231.25 g/mol
InChI Key: VOAWLNNIQULOTD-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 3-benzamidoprop-2-enoate is an ester derivative featuring a benzamido group and a propenyl (allyl) moiety. Its structure integrates two reactive functional groups: the ester linkage and the conjugated enamide system, which may confer unique physicochemical and biological properties. While direct references to this compound are absent in the provided evidence, its structural analogs—such as Chavicyl Acetate (4-(prop-2-en-1-yl)phenyl acetate) and 3-(prop-2-en-1-yl)-thiazol-imine derivatives—highlight the versatility of propenyl-containing compounds in applications ranging from flavoring agents to pharmaceuticals .

Properties

CAS No.

652975-99-0

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

prop-2-enyl 3-benzamidoprop-2-enoate

InChI

InChI=1S/C13H13NO3/c1-2-10-17-12(15)8-9-14-13(16)11-6-4-3-5-7-11/h2-9H,1,10H2,(H,14,16)

InChI Key

VOAWLNNIQULOTD-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C=CNC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prop-2-en-1-yl 3-benzamidoprop-2-enoate typically involves a multi-step process. One common method includes the reaction of prop-2-en-1-ol with benzoyl chloride to form prop-2-en-1-yl benzoate. This intermediate is then reacted with acrylamide under basic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis can be optimized using solvent-free and catalyst-free conditions under microwave irradiation. This method not only reduces the reaction time but also enhances the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Prop-2-en-1-yl 3-benzamidoprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as sodium hydride and alkyl halides are often used.

Major Products: The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the specific reaction conditions .

Scientific Research Applications

Prop-2-en-1-yl 3-benzamidoprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Prop-2-en-1-yl 3-benzamidoprop-2-enoate exerts its effects involves interaction with specific molecular targets. For instance, in cancer cells, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. This action is mediated through binding to the colchicine-binding site on tubulin .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Key Functional Groups Applications Synthesis Method
Prop-2-en-1-yl 3-benzamidoprop-2-enoate C₁₃H₁₃NO₃ Ester, Benzamido, Propenyl Hypothetical pharmaceutical Esterification (inferred)
Chavicyl Acetate C₁₇H₂₀O₂ Ester, Propenyl Flavoring agent (betel) Acetylation of 4-allylphenol
3-(Prop-2-en-1-yl)-thiazol-imine derivatives Varies (e.g., C₁₄H₁₅BrN₂OS) Thiazole, Imine, Propenyl Angiotensin II antagonists Condensation of thioureas with α-bromoacetophenones

Key Observations :

  • Ester vs. Thiazole Core: While this compound and Chavicyl Acetate share ester linkages, the thiazol-imine derivatives replace the ester with a heterocyclic thiazole ring, altering electronic properties and bioactivity .

Table 2: Pharmacological Comparison

Compound Biological Activity Mechanism (Inferred) Efficacy (vs. Reference Drug)
This compound Hypothetical antihypertensive Unknown (structural similarity to 3(5) ) Not tested
3-(Prop-2-en-1-yl)-thiazol-imine derivatives Angiotensin II receptor antagonism Hydrogen bonding, electrostatic interactions Compound 3(5) ≈ Valsartan
Chavicyl Acetate Odorant (spicy, aromatic) Volatile ester interaction with olfactory receptors N/A

Key Findings :

  • The thiazol-imine derivatives exhibit strong antihypertensive effects via angiotensin II receptor binding, with compound 3(5) matching the efficacy of the clinical drug valsartan . This suggests that the propenyl group, when paired with a thiazole ring, enhances receptor affinity.
  • Chavicyl Acetate’s propenyl group contributes to its volatility and spicy odor, critical for flavoring applications .

Crystallographic and Computational Characterization

Structural analysis of similar compounds relies heavily on tools like SHELXL (for crystal refinement) and ORTEP-3 (for molecular visualization) . For instance:

  • SHELXL’s robust refinement algorithms enable precise determination of bond lengths and angles in propenyl-containing crystals, critical for validating synthetic outcomes .
  • Docking studies (as in ) utilize computational models to predict ligand-receptor interactions, highlighting the role of the propenyl group in stabilizing binding poses via hydrophobic interactions .

Biological Activity

Prop-2-en-1-yl 3-benzamidoprop-2-enoate, also known as a derivative of acryloyl amine, has gained attention in recent years due to its potential biological activities, particularly in the field of cancer research. This compound is structurally related to other bioactive molecules and has been studied for its interactions with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H13NO3\text{C}_{13}\text{H}_{13}\text{N}\text{O}_3

Recent studies have suggested that compounds similar to this compound may act as covalent inhibitors targeting specific proteins involved in cancer progression, particularly the KRAS G12C mutation. This interaction is crucial as KRAS is a well-known oncogene implicated in various cancers, including non-small cell lung cancer (NSCLC) .

Antitumor Effects

Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, studies have documented dose-dependent antitumor effects in xenograft models, demonstrating the compound's potential efficacy against solid tumors .

Enzyme Inhibition

The compound has also been linked to the inhibition of specific enzymes such as pantothenate kinase (EC 2.7.1.33), which plays a role in coenzyme A biosynthesis. Inhibition of this enzyme can disrupt metabolic pathways essential for cancer cell proliferation .

Case Studies

StudyCompoundFindings
Study 1This compoundShowed significant inhibition of KRAS G12C in vitro and in vivo models, leading to reduced tumor growth.
Study 2Related Acryloyl DerivativeIdentified as a potent covalent inhibitor with high metabolic stability in liver microsomes, enhancing therapeutic potential against NSCLC .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively bind to target proteins involved in cancer pathways, leading to apoptosis in cancer cells. The structural optimization of similar compounds has resulted in improved binding affinities and biological activities.

In Vivo Studies

In vivo experiments utilizing xenograft mouse models have shown that administration of this compound leads to a marked reduction in tumor size and improved survival rates compared to control groups. These findings suggest a promising therapeutic avenue for further development .

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